ETHYL 4-(2,5-DIMETHYLTHIOPHEN-3-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Overview
Description
Ethyl 4-(2,5-dimethyl-3-thienyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of photochromic diarylethenes. These compounds are known for their ability to undergo reversible transformations between two isomers with different absorption spectra when exposed to light. This property makes them highly valuable in various scientific and technological applications, including optical memory media, photoswitching devices, and molecular machines .
Preparation Methods
The synthesis of ETHYL 4-(2,5-DIMETHYLTHIOPHEN-3-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves several steps. One common method includes the reaction of 1,2-bis(2,5-dimethyl-3-thienyl)ethane-1,2-dione with ammonium acetate and glacial acetic acid under reflux conditions for 24 hours. The resultant mixture is then extracted with dichloromethane and purified through flash column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2,5-dimethyl-3-thienyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different isomers or derivatives.
Substitution: Substitution reactions can occur at various positions on the thiophene or pyrimidine rings, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2,5-dimethyl-3-thienyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has numerous scientific research applications:
Chemistry: It is used in the study of photochromic reactions and the development of new photoresponsive materials.
Biology: Its photochromic properties make it useful in biological imaging and as a molecular probe.
Industry: Used in the development of optical memory media, photoswitching devices, and molecular machines.
Mechanism of Action
The mechanism of action of ETHYL 4-(2,5-DIMETHYLTHIOPHEN-3-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves photoinduced isomerization. When exposed to light, the compound undergoes a reversible transformation between two isomeric forms with different absorption spectra. This process is driven by the absorption of photons, which induces a change in the electronic structure of the molecule . The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the thiophene and pyrimidine rings.
Comparison with Similar Compounds
Ethyl 4-(2,5-dimethyl-3-thienyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique among photochromic diarylethenes due to its specific structural features and photochromic properties. Similar compounds include:
1,2-bis(2,5-dimethyl-3-thienyl)ethene: Known for its photochromic properties but with different absorption spectra and isomerization behavior.
4,5-bis(4-acetyl-2,5-dimethyl-3-thienyl)-3-methyloxazol-2(3H)-one: Exhibits photochromic properties but with different structural features and reactivity.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylthiophen-3-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-5-18-13(17)11-8(3)15-14(19)16-12(11)10-6-7(2)20-9(10)4/h6,12H,5H2,1-4H3,(H2,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRNYQQEIBGDIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=C(SC(=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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